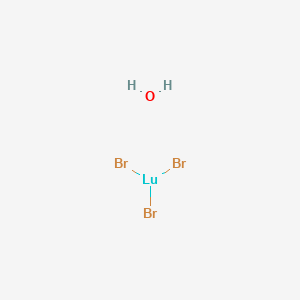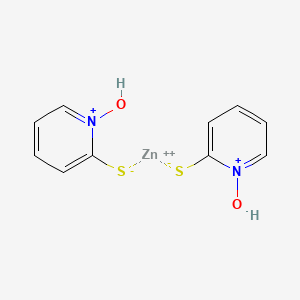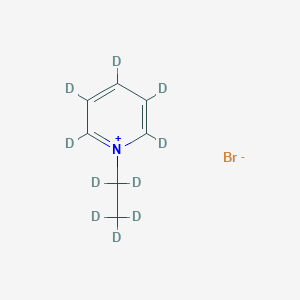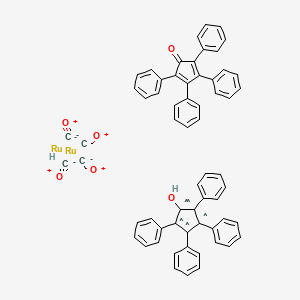![molecular formula C26H46N2O6S2 B12059076 N,N'-(1S,2S)-(+)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12059076.png)
N,N'-(1S,2S)-(+)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(1S,2S)-(+)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide] is a complex organic compound with the molecular formula C26H46N2O6S2 and a molecular weight of 546.78 g/mol . This compound is known for its unique structural features, including a cyclohexane ring and bicyclo[2.2.1]heptane moieties, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1S,2S)-(+)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide] typically involves multiple steps, starting with the preparation of the cyclohexane and bicyclo[2.2.1]heptane intermediates. These intermediates are then functionalized with sulfonamide groups through a series of reactions, including sulfonation and amination. The reaction conditions often require precise control of temperature, pH, and solvent composition to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures consistent quality and scalability. Safety measures are also crucial due to the potential hazards associated with the reagents and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(1S,2S)-(+)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide] can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The sulfonamide groups can be reduced to amines.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield cyclohexanone derivatives, while reduction of the sulfonamide groups may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
N,N’-(1S,2S)-(+)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide] has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a molecular probe in studying enzyme-substrate interactions.
Medicine: Explored for its therapeutic potential in treating diseases related to enzyme dysregulation.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism by which N,N’-(1S,2S)-(+)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide] exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways. This selective binding is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-(1R,2R)-(-)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]: The enantiomer of the compound , with similar but distinct properties.
N,N’-bis(2-hydroxyethyl)-2,2’-iminodiethanol: A structurally related compound with different functional groups.
Uniqueness
N,N’-(1S,2S)-(+)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide] stands out due to its chiral nature and the presence of both cyclohexane and bicyclo[2.2.1]heptane moieties. These features contribute to its unique reactivity and selectivity in various applications.
Eigenschaften
Molekularformel |
C26H46N2O6S2 |
|---|---|
Molekulargewicht |
546.8 g/mol |
IUPAC-Name |
1-(2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)-N-[(1S,2S)-2-[(2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)methylsulfonylamino]cyclohexyl]methanesulfonamide |
InChI |
InChI=1S/C26H46N2O6S2/c1-23(2)17-9-11-25(23,21(29)13-17)15-35(31,32)27-19-7-5-6-8-20(19)28-36(33,34)16-26-12-10-18(14-22(26)30)24(26,3)4/h17-22,27-30H,5-16H2,1-4H3/t17?,18?,19-,20-,21?,22?,25?,26?/m0/s1 |
InChI-Schlüssel |
KVVHJCZXSZVOLS-FEUJQKBYSA-N |
Isomerische SMILES |
CC1(C2CCC1(C(C2)O)CS(=O)(=O)N[C@H]3CCCC[C@@H]3NS(=O)(=O)CC45CCC(C4(C)C)CC5O)C |
Kanonische SMILES |
CC1(C2CCC1(C(C2)O)CS(=O)(=O)NC3CCCCC3NS(=O)(=O)CC45CCC(C4(C)C)CC5O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide](/img/structure/B12059014.png)











![[Sar9,Met(O2)11]-SUBSTANCE P](/img/structure/B12059080.png)
